molecular formula C27H21NO5 B12209608 N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide

Cat. No.: B12209608
M. Wt: 439.5 g/mol
InChI Key: UXWLKEHCJMVJJF-UHFFFAOYSA-N
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Description

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzofuran and coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide is unique due to its specific combination of chromen-4-yl and benzofuran-3-yl moieties, which confer distinct biological activities and chemical properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological effects .

Properties

Molecular Formula

C27H21NO5

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C27H21NO5/c1-15-12-16(2)25-19(13-15)20(14-23(29)33-25)26-24(17-8-4-7-11-22(17)32-26)28-27(30)18-9-5-6-10-21(18)31-3/h4-14H,1-3H3,(H,28,30)

InChI Key

UXWLKEHCJMVJJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5OC)C

Origin of Product

United States

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